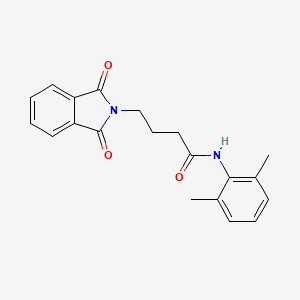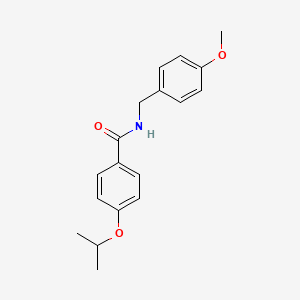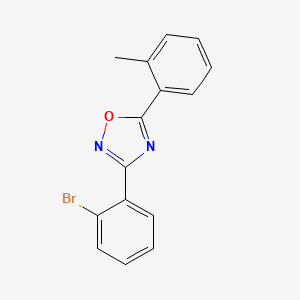![molecular formula C16H22N2O2 B5780181 N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide, also known as CPI-455, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in gene expression regulation.
Mécanisme D'action
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide acts as a BET inhibitor by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and other transcription factors. This results in the inhibition of gene transcription and subsequent downregulation of oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokine production. In addition, N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to inhibit viral replication by targeting the host cell machinery required for viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its specificity for BET proteins, which reduces the potential for off-target effects. However, one of the limitations of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide, including the investigation of its potential therapeutic applications in other disease conditions, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to optimize the synthesis and formulation of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide to improve its solubility and bioavailability. Finally, the development of more potent and selective BET inhibitors based on the structure of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide may lead to the discovery of novel therapeutics for a wide range of diseases.
Méthodes De Synthèse
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide involves several steps, including the reaction of 4-methylbenzenecarboximidamide with 3-cyclopentylpropanoic acid, followed by the addition of oxalyl chloride and triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide.
Applications De Recherche Scientifique
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have potential therapeutic applications in several disease conditions, including cancer, inflammatory disorders, and viral infections. Studies have shown that N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide can inhibit the growth of cancer cells by blocking the expression of oncogenes and inducing apoptosis. In addition, N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to inhibit the replication of several viruses, including the Zika virus.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-9-14(10-7-12)16(17)18-20-15(19)11-8-13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTWKEGWPRNMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CCC2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CCC2CCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

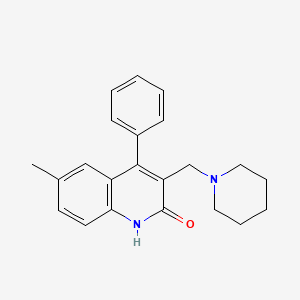
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)
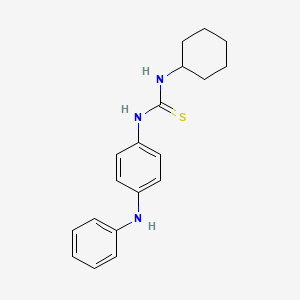
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
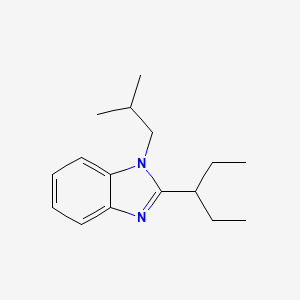
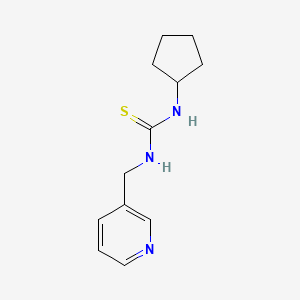
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
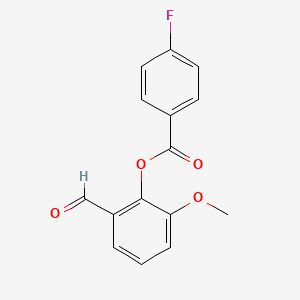
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
